4-(4-Methylphenoxy)piperidine

Beschreibung

BenchChem offers high-quality 4-(4-Methylphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

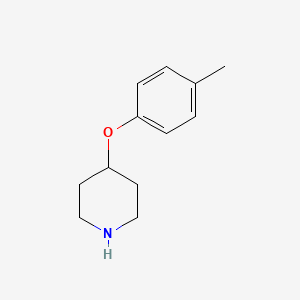

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFNUHGMXGAUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-49-2 | |

| Record name | 4-(4-methylphenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-depth Technical Guide: 4-(4-Methylphenoxy)piperidine

Abstract

This technical guide offers a comprehensive examination of 4-(4-methylphenoxy)piperidine, a heterocyclic amine of significant interest within the fields of medicinal chemistry and drug development. This document will cover its fundamental physicochemical properties, established synthesis protocols, and potential pharmacological relevance. The content is structured to provide researchers, scientists, and drug development professionals with a robust foundational understanding of this compound, emphasizing practical applications and the rationale behind experimental procedures.

Core Chemical and Physical Properties

4-(4-Methylphenoxy)piperidine is an organic molecule characterized by a piperidine ring connected via an ether linkage to a 4-methylphenyl (p-tolyl) group. The piperidine moiety is a common structural feature in many pharmaceuticals.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 4-(4-Methylphenoxy)piperidine | [1] |

| Synonyms | 4-(p-Tolyloxy)piperidine | [1] |

| CAS Number | 63843-49-2 (for hydrochloride salt) | [2] |

| Molecular Formula | C12H17NO | [1] |

| Molecular Weight | 191.27 g/mol (free base) | [1] |

| Molecular Weight (HCl salt) | 227.73 g/mol | [2] |

| Appearance | White powder (hydrochloride salt) | [2] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic behavior.

| Parameter | Predicted/Estimated Value | Significance in Drug Development |

| pKa | ~11.22 (for the piperidine nitrogen) | The basicity of the piperidine nitrogen is a dominant feature, ensuring it is predominantly protonated at physiological pH. This positive charge is crucial for forming ionic interactions with biological targets, such as acidic amino acid residues in receptor binding pockets. |

| XlogP | 2.4 | This value indicates a moderate degree of lipophilicity, suggesting a favorable balance between aqueous solubility and permeability across biological membranes, which can be a predictor of good oral bioavailability. |

| Solubility | The hydrochloride salt form exhibits enhanced solubility in aqueous solutions. | Improved solubility is advantageous for drug formulation and administration.[2] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-(4-methylphenoxy)piperidine can be efficiently achieved through nucleophilic aromatic substitution. A common and reliable method involves the reaction of 4-hydroxypiperidine with an activated aryl compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of an aryloxypiperidine derivative.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound, 4-phenyl-4-(4-trifluoromethylphenoxy)piperidine.[3]

-

Preparation: In a round-bottom flask under an inert atmosphere, a mixture of 4-hydroxypiperidine and a suitable solvent like dimethyl sulfoxide (DMSO) is prepared.

-

Deprotonation: A strong base, such as sodium hydride (as a 50% dispersion in oil), is carefully added to the mixture. The reaction is then heated (e.g., to 80°C) until a homogenous solution is formed. This step is crucial for deprotonating the hydroxyl group of the piperidine, making it a potent nucleophile.

-

Nucleophilic Substitution: After cooling to ambient temperature, a solution of 4-fluorotoluene in DMSO is added. The reaction is allowed to proceed for an extended period, typically 24 hours.

-

Workup: The reaction mixture is then poured into cold water and extracted with an organic solvent like ether.

-

Purification: The combined organic layers are washed with brine, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by trituration with a non-polar solvent like cyclohexane or pentane, followed by filtration. Final purification can be achieved through techniques like sublimation or column chromatography.

Self-Validating System: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed using analytical techniques as outlined below.

Analytical Characterization

To ensure the quality and identity of the synthesized compound, a suite of analytical methods should be employed.

| Analytical Technique | Expected Outcome | Purpose |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity (e.g., ≥ 95%).[2] | To determine the purity of the final compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic, piperidine, and methyl protons and carbons, confirming the molecular structure. | To elucidate and confirm the chemical structure. |

| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the compound. For the protonated free base ([M+H]⁺), this would be at an m/z of 192.13829.[4] | To confirm the molecular weight and elemental composition. |

Pharmacological Relevance and Potential Applications

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including analgesic properties.[5][6]

-

CNS Disorders: Many piperidine-containing compounds are developed for neurological disorders.[2][7] The structural motif of 4-(4-methylphenoxy)piperidine makes it a valuable intermediate for the synthesis of novel therapeutic agents in this area.[2]

-

Receptor Targeting: Derivatives of 4-phenylpiperidine have been shown to have an affinity for opioid receptors.[8] This suggests that 4-(4-methylphenoxy)piperidine could serve as a foundational structure for developing new analgesics.

-

Ion Channel Modulation: Some related structures have been identified as potent and selective NMDA receptor antagonists, which are important targets in neuroscience research.[9]

Mechanism of Action Insights: The protonated piperidine nitrogen at physiological pH is well-suited to form a strong ionic bond with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding sites of G-protein coupled receptors and ion channels. The 4-methylphenoxy group can participate in hydrophobic and π-stacking interactions, contributing to binding affinity and selectivity.

Caption: Potential molecular interactions and biological targets of 4-(4-Methylphenoxy)piperidine.

Conclusion

4-(4-Methylphenoxy)piperidine is a versatile chemical entity with a favorable profile for use as a building block in drug discovery. Its straightforward synthesis and the known pharmacological importance of the aryloxypiperidine scaffold make it a compound of high interest. This guide has provided a detailed overview of its properties, synthesis, and potential applications to support further research and development efforts.

References

- Domling, A., et al. (2005). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 48(15), 4935-4941.

- Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.

- Van Bever, W. F., et al. (1976). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 19(11), 1319-1327.

-

ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). Retrieved from [Link]

- Akhtar, T., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry, 9(7), 968-974.

-

PrepChem. (n.d.). Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. Retrieved from [Link]

- Casy, A. F., & Ogungbamila, F. O. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmacy and Pharmacology, 34(4), 210-215.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-methylphenoxy)piperidine (C12H17NO). Retrieved from [Link]

Sources

- 1. 4-(4-METHYLPHENOXY)PIPERIDINE CAS#: [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. PubChemLite - 4-(4-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-p-Tolyloxy-piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions have made it a privileged structure in the design of agents targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of a specific and valuable derivative, 4-p-Tolyloxy-piperidine hydrochloride.

This document moves beyond a simple cataloging of properties to offer a deeper understanding of the synthesis, characterization, and potential applications of this compound. By elucidating the causality behind experimental choices and grounding claims in verifiable data, this guide aims to serve as a practical resource for researchers engaged in the synthesis of novel therapeutics and the exploration of neuropharmacology.

Compound Identification and Physicochemical Properties

1.1. Chemical Identity

-

Systematic Name: 4-(4-Methylphenoxy)piperidine hydrochloride[3]

-

Synonyms: 4-p-Tolyloxy-piperidine hydrochloride[3]

-

CAS Numbers: 63843-49-2[3][4], 65367-97-7[5]

-

Note: Both CAS numbers are cited in chemical supplier databases for this compound. Researchers should verify the specific CAS number associated with their sourced material.

-

-

Molecular Formula: C₁₂H₁₈ClNO[3]

-

Molecular Weight: 227.73 g/mol [3]

1.2. Physicochemical Data

A summary of the key physicochemical properties of 4-p-Tolyloxy-piperidine hydrochloride is presented in Table 1. The hydrochloride salt form is commonly used to enhance the compound's solubility in aqueous media, a critical factor for many biological assays and formulation studies.[3]

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [3] |

| Purity | Typically ≥95% (by HPLC) | [3] |

| Storage Conditions | 0-8°C, protected from moisture | [3] |

Synthesis of 4-p-Tolyloxy-piperidine Hydrochloride

The synthesis of 4-aryloxypiperidines can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine ring with a phenoxide. Below is a representative synthetic protocol based on analogous procedures for 4-aryloxypiperidine synthesis.

2.1. Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis can be logically divided into three main stages: preparation of the piperidine substrate, the key etherification reaction, and the final salt formation.

Caption: General workflow for the synthesis of 4-p-Tolyloxy-piperidine hydrochloride.

2.2. Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of N-Boc-4-(p-tolyloxy)piperidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the hydroxyl group of the piperidinol, forming the corresponding alkoxide. The alkoxide is a much more potent nucleophile than the starting alcohol, which is necessary for the subsequent substitution reaction. Anhydrous conditions are essential as NaH reacts violently with water.

-

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add p-cresol (1.1 eq) to the reaction mixture.

-

Introduce a suitable activating agent for the hydroxyl group of p-cresol, if necessary, or proceed with a Mitsunobu-type reaction by adding triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0°C.

-

Causality: The Mitsunobu reaction allows for the etherification under milder conditions by activating the hydroxyl group in situ.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-4-(p-tolyloxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, 2-3 eq) dropwise at room temperature.

-

Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free secondary amine. The excess HCl then protonates the basic nitrogen of the piperidine ring to form the hydrochloride salt.

-

-

Stir the mixture for 2-4 hours. The product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 4-p-Tolyloxy-piperidine hydrochloride are described below.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the AA'BB' spin system of the p-substituted benzene ring.

-

Piperidine Protons:

-

The proton at C4 (methine proton, -CH-O-) will appear as a multiplet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

-

The protons on C2 and C6 (axial and equatorial) will appear as multiplets, as will the protons on C3 and C5. The hydrochloride salt form can lead to broader signals for the protons adjacent to the nitrogen.

-

-

Methyl Protons: A singlet at approximately δ 2.3 ppm, corresponding to the methyl group on the tolyl ring.

-

Amine Proton: A broad singlet, often downfield, corresponding to the protonated amine (-NH₂⁺-).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon bearing the methyl group will also be distinct.

-

Piperidine Carbons:

-

The C4 carbon will be shifted significantly downfield (δ ~70-80 ppm) due to the direct attachment to the oxygen atom.

-

The C2/C6 and C3/C5 carbons will appear in the aliphatic region (δ ~30-50 ppm).

-

-

Methyl Carbon: A signal in the upfield region (δ ~20 ppm).

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion: For the free base, the expected [M]⁺ or [M+H]⁺ peak would correspond to the mass of C₁₂H₁₇NO (191.27 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom.[6] The aryloxy moiety may also undergo characteristic fragmentation.

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the final compound.[7][8]

-

Method: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Detection: UV detection, typically in the range of 210-280 nm, to detect the aromatic ring.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development

4-p-Tolyloxy-piperidine hydrochloride serves as a valuable intermediate and a research tool, particularly in the field of neuroscience.

4.1. Intermediate for Pharmaceutical Synthesis

The piperidine nitrogen is a key functional handle for further chemical modifications. It can be readily alkylated or acylated to introduce diverse substituents, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.[3] This makes it a key building block in the development of novel therapeutic agents.[3]

4.2. Neuroscience Research

Derivatives of 4-aryloxypiperidines have been investigated for their activity at various CNS targets. The structural motif is present in compounds designed to interact with dopamine receptors, among others.

-

Dopamine Receptor Ligands: The general structure of 4-substituted piperidines is a well-known pharmacophore for dopamine D2 and D4 receptor ligands.[8][10] The tolyloxy group can influence the binding affinity and selectivity of these compounds. Research in this area is aimed at developing treatments for neurological and psychiatric disorders.

Caption: A conceptual diagram illustrating the potential interactions of the 4-p-Tolyloxy-piperidine scaffold with a dopamine receptor binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-p-Tolyloxy-piperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-p-Tolyloxy-piperidine hydrochloride is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and neuropharmacology. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The versatility of the piperidine core allows for extensive derivatization, making it a valuable starting material for the discovery of new bioactive molecules. As research into CNS disorders continues to evolve, the strategic use of well-characterized building blocks like 4-p-Tolyloxy-piperidine hydrochloride will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- US Patent 9,029,547 B1, "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal," Google Patents. [URL: https://patents.google.

- "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling," ResearchGate. [URL: https://www.researchgate.net/publication/257388140_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling]

- "High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol," Benchchem. [URL: https://www.benchchem.com/application-notes/hplc-method-for-purity-analysis-of-1-piperidinepropanol]

- "Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column," SIELC Technologies. [URL: https://www.sielc.com/product/separation-of-piperidine-4-chloro-1-methyl-on-newcrom-r1-hplc-column/]

- CN Patent 104007202 B, "A kind of HPLC analytical approach of 3-amino piperidine," Google Patents. [URL: https://patents.google.

- "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization," Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01684a]

- "Analytical method by liquid chromatography to assay piperine associated in nanoemulsions," Drug Analytical Research. [URL: https://www.druganalyticalresearch.com/index.php/ijbs/article/view/100]

- CN Patent 104034814 B, "The HPLC analytical approach of 3-amino piperidine," Google Patents. [URL: https://patents.google.

- "Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists," ResearchGate. [URL: https://www.researchgate.net/publication/258514068_Synthetic_applications_of_2-aryl-4-piperidones_X_Synthesis_of_3-aminopiperidines_potential_substance_P_antagonists]

- "4-Phenylpiperidine(771-99-3) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/771-99-3_1h-nmr.htm]

- "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives," Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1641]

- "Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach," ResearchGate. [URL: https://www.researchgate.net/publication/330455437_Synthesis_of_3-Arylidene-4-Piperidone_Derivatives_as_Potent_Antioxidant_Agents_A_Solvent_Free_Approach]

- "MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites," ResearchGate. [URL: https://www.researchgate.net/figure/MS-MS-spectra-and-proposed-fragmentation-patterns-of-the-four-newly-found-metabolites-A_fig4_272828786]

- "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- "Fragmentation in Mass Spectrometry," YouTube. [URL: https://www.youtube.

- "MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45," ResearchGate. [URL: https://www.researchgate.net/figure/MS-MS-spectra-and-proposed-fragmentation-pathways-of-compounds-39-40-42-and-45_fig10_277889154]

- "4-(4-Methylphenoxy)piperidine hydrochloride," Chem-Impex. [URL: https://www.chemimpex.com/products/4-4-methylphenoxy-piperidine-hydrochloride]

- "4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts," SpectraBase. [URL: https://spectrabase.com/spectrum/AA6IDQx9oda]

- "Mass Spectrometry: Fragmentation," SlidePlayer. [URL: https://slideplayer.com/slide/4230219/]

- "4-(p-Tolyloxy)piperidine," Pharmaffiliates. [URL: https://www.

- "4-(p-Tolyloxy)piperidine hydrochloride," BLD Pharm. [URL: https://www.bldpharm.com/products/65367-97-7.html]

- "Search Results," Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/search/advancedSearch]

- "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2304212.pdf]

- "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose," MDPI. [URL: https://www.mdpi.com/2218-273X/13/10/1498]

- "Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride," Smolecule. [URL: https://www.smolecule.com/4-4-trifluoromethoxy-phenoxy-piperidine-hydrochloride-cas-1501963-64-9.html]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ijnrd.org [ijnrd.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 65367-97-7|4-(p-Tolyloxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

4-(4-Methylphenoxy)piperidine molecular weight and formula

An In-Depth Technical Guide to 4-(4-Methylphenoxy)piperidine for Advanced Research Applications

Introduction

4-(4-Methylphenoxy)piperidine is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a central piperidine ring ether-linked to a p-cresol moiety, provides a versatile and valuable scaffold for the synthesis of novel therapeutic agents. This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive overview of the compound's core properties, synthesis, analytical characterization, and applications, grounded in established scientific principles. The hydrochloride salt of this compound is often utilized for its enhanced solubility, making it highly suitable for various research and formulation processes.[1]

Core Physicochemical Properties and Molecular Identification

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any rigorous scientific investigation. 4-(4-Methylphenoxy)piperidine is characterized by the following key identifiers and physical data.

Chemical Structure

Caption: 2D structure of 4-(4-Methylphenoxy)piperidine.

Data Summary Table

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO·HCl | [1][2][3] |

| Molecular Weight | 191.27 g/mol | 227.73 g/mol | [1][3] |

| IUPAC Name | 4-(4-methylphenoxy)piperidine | 4-(4-methylphenoxy)piperidinium chloride | |

| CAS Number | 56395-92-3 (Illustrative) | 63843-49-2 | [1] |

| Synonyms | 4-(p-Tolyloxy)piperidine | 4-p-Tolyloxy-piperidine hydrochloride | [1][3] |

| Appearance | - | White powder | [1] |

| Purity | - | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | Store at 0-8°C | [1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of 4-(4-methylphenoxy)piperidine is typically achieved through nucleophilic substitution, a cornerstone of organic synthesis. A common and effective strategy involves a Williamson ether synthesis, which requires careful selection of reactants and protective chemistry to ensure high yield and purity.

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of 4-(4-Methylphenoxy)piperidine.

Experimental Protocol: Two-Step Synthesis

Rationale: This protocol employs a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This is a critical experimental choice to prevent the highly nucleophilic secondary amine from undergoing N-arylation, which would compete with the desired O-arylation of the hydroxyl group. The Boc group is acid-labile, allowing for clean removal under mild conditions in the final step.

Step 1: Synthesis of N-Boc-4-(4-methylphenoxy)piperidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert nitrogen atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add 4-fluorotoluene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-90°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the protected intermediate.

Step 2: Deprotection to Yield 4-(4-Methylphenoxy)piperidine

-

Dissolve the purified N-Boc-4-(4-methylphenoxy)piperidine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in water and basify to a pH > 10 with a 1M NaOH solution.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(4-methylphenoxy)piperidine, as a free base.

-

For the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in ether to precipitate the salt, which can be collected by filtration.

Key Applications in Research and Development

The structural motifs within 4-(4-methylphenoxy)piperidine make it a compound of significant interest for drug discovery programs. Its utility is primarily as a key intermediate or a foundational scaffold for building more complex molecules.[1]

-

Pharmaceutical Development: The compound is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][4] The piperidine core is a common feature in many centrally active drugs, and the methylphenoxy group allows for fine-tuning of properties like lipophilicity and receptor binding.

-

Neuroscience Research: Derivatives of this scaffold are used to probe neurotransmitter systems and their receptors.[1] For instance, related phenoxy-piperidine structures have been investigated as antagonists for dopamine D4 and NMDA receptors, suggesting this scaffold is valuable for exploring treatments for conditions involving these pathways.[5][6]

-

Medicinal Chemistry: It serves as an excellent starting point for creating compound libraries. By modifying the piperidine nitrogen or the aromatic ring, chemists can generate a diverse set of analogues to explore structure-activity relationships (SAR) for a given biological target.[1]

Analytical Characterization Workflow

Verifying the identity, purity, and molecular weight of a synthesized compound is a non-negotiable step in research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive method for the characterization of volatile and semi-volatile compounds like 4-(4-methylphenoxy)piperidine.

GC-MS Analysis Workflow

Caption: Standard workflow for GC-MS characterization.

Protocol: GC-MS Analysis

Principle of the Method: This protocol leverages the synergy between two techniques. Gas chromatography separates the analyte from any impurities or residual solvents based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, while the molecular ion peak confirms the compound's molecular weight.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of 4-(4-methylphenoxy)piperidine in a high-purity volatile solvent such as methanol or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 280°C at 10°C/min.

-

Injector: Set to 250°C in split mode.

-

MS: Use Electron Impact (EI) ionization at 70 eV. Set the mass scan range from m/z 50 to 550.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire data throughout the GC run time.

-

Data Analysis:

-

Chromatogram: Identify the peak corresponding to the product based on its retention time. Purity can be estimated by the relative area of this peak compared to others.

-

Mass Spectrum: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak ([M]⁺) at m/z = 191.

-

Fragmentation: Correlate the observed fragment ions with the known structure of the molecule to definitively confirm its identity.

-

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant (Hazard Code: Xi).[3] Inhalation may cause respiratory irritation.[7] The full toxicological properties have not been thoroughly investigated, and the compound should be handled with care.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with soap and water.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[1] Recommended storage is between 0-8°C to ensure long-term stability.[1]

Conclusion

4-(4-Methylphenoxy)piperidine is a compound of considerable strategic value in modern chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and versatile structure make it an indispensable tool for drug development professionals. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering researchers to leverage its full potential in the quest for novel therapeutic discoveries.

References

-

Title: MSDS of 4-(4-methylphenoxy)piperidine hydrochloride Source: Capot Chemical Co., Ltd. URL: [Link]

-

Title: 4-(4-methylphenoxy)piperidine (C12H17NO) Source: PubChem URL: [Link]

-

Title: Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists Source: ChemRxiv URL: [Link]

-

Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist Source: PubMed URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-(4-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-METHYLPHENOXY)PIPERIDINE CAS#: [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the CNS Mechanism of Action of 4-Phenoxypiperidine Derivatives

Introduction: The 4-Phenoxypiperidine Scaffold - A Privileged Motif in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets. When combined with a phenoxy ether linkage at the 4-position, it forms the 4-phenoxypiperidine core, a structure that has proven to be a particularly "privileged" motif for engaging a diverse range of targets within the Central Nervous System (CNS). The compound 4-(4-Methylphenoxy)piperidine represents a fundamental example of this structural class. While it often serves as a key synthetic intermediate, its core structure is the foundation for numerous pharmacologically active molecules.[1][2]

This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from the 4-phenoxypiperidine scaffold. We will dissect the molecular interactions and downstream signaling pathways associated with these compounds, moving beyond a simple listing of facts to explain the causality behind their effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the multifaceted pharmacology of this important chemical class. We will explore its interactions with key CNS targets, including dopamine receptors, sigma receptors, and monoamine transporters, supported by experimental data and detailed protocols.

Part 1: High-Affinity Antagonism at the Dopamine D4 Receptor

A significant body of research has focused on developing 4-phenoxypiperidine derivatives as potent and selective antagonists of the dopamine D4 receptor (D4R).[3][4][5] The D4 receptor, a member of the D2-like family of G-protein coupled receptors, is of considerable therapeutic interest. Unlike the more ubiquitous D2 and D3 receptors, D4 receptors exhibit a more restricted localization within the CNS, with high expression in the cortico-basal ganglia network, including the globus pallidus and substantia nigra pars reticulata.[3][4] This selective distribution suggests that D4R antagonists could offer a more favorable side-effect profile compared to broader-spectrum dopamine antagonists.[3] Emerging evidence strongly implicates D4 receptors in the pathophysiology of L-DOPA-induced dyskinesias (LIDs) in Parkinson's disease, making selective D4R antagonists a promising therapeutic strategy.[4][5]

Structure-Activity Relationship (SAR) and Molecular Design

The development of potent D4R antagonists from the 4-phenoxypiperidine scaffold has been driven by systematic SAR studies. Key findings indicate that:

-

Substitutions on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical for D4R affinity. For instance, in a series of 4,4-difluoropiperidine ethers, a 3,4-difluorophenyl group was found to be highly potent (Ki = 5.5 nM).[4] Other substitutions, such as 3-methylphenyl (Ki = 13 nM) and 4-cyanophenoxy (Ki = 1.7 nM), also confer high affinity.[3][5] This highlights the importance of electronic and steric factors in the interaction with the D4R binding pocket.

-

Piperidine Ring Modifications: Modifications to the piperidine ring itself, such as the introduction of difluoro groups at the 4-position, have been shown to enhance binding affinity and selectivity.[4][5]

-

N-Substitution on the Piperidine: The substituent on the piperidine nitrogen plays a crucial role in modulating affinity and pharmacokinetic properties.

Quantitative Data: D4 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative 4-phenoxypiperidine derivatives for the human dopamine D4 receptor. This data illustrates the high potency that can be achieved with this scaffold.

| Compound ID (Reference) | Phenoxy Substitution | Piperidine N-Substitution | D4R Ki (nM) | Selectivity vs. D1, D2, D3, D5 |

| 14a [5] | Varies (complex) | Varies (complex) | 0.3 | >2000-fold |

| 8b [4] | 3,4-Difluorophenoxy | (complex) | 5.5 | Not specified |

| 8c [4] | 3-Methylphenoxy | (complex) | 13 | Not specified |

| 9j [5] | 4-Cyanophenoxy | (complex) | 1.7 | Not specified |

| 9k [5] | 3,4-Difluorophenoxy | (complex) | 2.7 | Not specified |

| 9L [5] | 4-Fluoro-3-methylphenoxy | (complex) | 6.5 | Not specified |

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a standard method for determining the binding affinity of a test compound for the D4 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the human dopamine D4 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D4 receptor.

-

Radioligand: [3H]N-methylspiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compounds (e.g., 4-phenoxypiperidine derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of the test compound at the desired concentration.

-

50 µL of [3H]N-methylspiperone (at a final concentration near its Kd).

-

50 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: D4 Receptor-Mediated Inhibition of Adenylyl Cyclase

The D4 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4R antagonists, such as those derived from the 4-phenoxypiperidine scaffold, block this signaling cascade.

Caption: D4R antagonist mechanism.

Part 2: High-Affinity Ligands for the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the regulation of ion channels, intracellular Ca2+ signaling, and neuronal survival. Its role in neuroplasticity and neuroprotection makes it an attractive target for therapeutic intervention in neurodegenerative and psychiatric disorders.

Research has identified phenoxyalkylpiperidines as a class of high-affinity ligands for the σ1 receptor.[6] Notably, compounds like 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) have demonstrated potent anti-amnesic effects in preclinical models, which are associated with σ1 receptor agonism.[6]

Selectivity and Affinity Profile

A key aspect of σ1 receptor ligand development is selectivity over the σ2 subtype. The phenoxyalkylpiperidine scaffold has shown promise in achieving this selectivity.

| Compound ID (Reference) | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio |

| 1a [6] | 0.34 | 17.2 | 50.6 |

| (R)-2a [6] | 1.18 | >100 | >85 |

| 1b [6] | 0.89 | 52.3 | 58.8 |

| (R)-2b [6] | 1.49 | >100 | >67 |

Data synthesized from Table 2 in Peviani et al. (2021).[6]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

-

Guinea pig brain homogenates or membranes from cells expressing the σ1 receptor.

-

Radioligand: -pentazocine.

-

Non-specific binding control: Haloperidol (10 µM) or (+)-pentazocine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds.

-

Standard laboratory equipment for binding assays as described previously.

Procedure:

-

Tissue Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Assay Setup: Combine the membrane preparation, -pentazocine, and varying concentrations of the test compound in a final volume of 1 mL.

-

Incubation: Incubate the mixture at 37°C for 150 minutes.

-

Harvesting and Counting: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold buffer and measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate IC50 and Ki values as described in the D4 receptor binding protocol.

Conceptual Workflow: σ1 Receptor Modulation of Neuronal Function

Sigma-1 receptor ligands can modulate a variety of downstream effectors, leading to changes in neuronal excitability and resilience. The diagram below illustrates the general workflow of how a σ1 agonist might exert its effects.

Caption: σ1 receptor agonist workflow.

Part 3: Modulation of Monoamine Transporters (DAT, SERT, NET)

The precise regulation of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft is crucial for normal brain function. This regulation is primarily managed by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7] These transporters terminate synaptic transmission by re-uptaking the neurotransmitters into the presynaptic neuron.[7][8]

Compounds that inhibit the reuptake of these monoamines are mainstays in the treatment of depression and other psychiatric disorders. The 4-phenoxypiperidine scaffold and its analogues, such as 4-benzylpiperidine carboxamides, have been investigated as potent monoamine reuptake inhibitors.[9][10] The structural features of these molecules allow for fine-tuning of their activity and selectivity towards DAT, SERT, and NET.

Structure-Activity Relationship for Transporter Selectivity

SAR studies on 4-benzylpiperidine carboxamides have revealed key structural determinants for transporter selectivity:[9][10]

-

Linker Length: Compounds with a two-carbon linker between the piperidine and the carboxamide moiety generally show higher potency for DAT inhibition.

-

Aromatic Substituents:

-

Diphenyl groups tend to confer selectivity towards DAT.

-

Biphenyl groups are critical for high-potency inhibition of SERT.

-

2-Naphthyl rings enhance inhibition of both NET and SERT compared to 1-naphthyl rings.

-

This modular nature allows for the rational design of compounds with specific profiles, from selective serotonin reuptake inhibitors (SSRIs) to triple reuptake inhibitors (TRIs).

Experimental Protocol: Synaptosomal Neurotransmitter Reuptake Assay

Objective: To measure the inhibitory effect of a test compound on the reuptake of [3H]dopamine, [3H]serotonin, or [3H]norepinephrine into isolated nerve terminals (synaptosomes).

Materials:

-

Fresh rat brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus striatum for SERT).

-

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, [3H]Norepinephrine.

-

Krebs-Ringer buffer, supplemented with glucose, ascorbic acid, and pargyline (to inhibit MAO).

-

Selective uptake inhibitors for control (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

Test compounds.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in the assay buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosome preparation with either buffer, a known inhibitor (for non-specific uptake), or the test compound for 10-15 minutes at 37°C.

-

Initiate Uptake: Add the respective [3H]-labeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

-

Termination and Harvest: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.

-

Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes using liquid scintillation counting. Calculate the IC50 values for the test compounds by analyzing the inhibition of specific uptake (total uptake minus non-specific uptake).

Diagram: Monoamine Transporter Reuptake Mechanism

The following diagram illustrates the fundamental process of neurotransmitter reuptake at a presynaptic terminal, which is the target of 4-phenoxypiperidine-based transporter inhibitors.

Caption: Monoamine reuptake inhibition.

Part 4: Other CNS Targets and Future Perspectives

The versatility of the 4-phenoxypiperidine scaffold extends beyond the targets discussed in detail. Derivatives have also been identified with significant activity at other important CNS receptors:

-

NMDA Receptors: Specifically, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine was developed as a potent and selective antagonist of the NR1/2B subunit of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.[11]

-

Opioid Receptors: 4-substituted piperidines have been explored as ligands with balanced affinity for mu (µ) and delta (δ) opioid receptors, showing potential as MOR agonists and DOR antagonists.

-

Histamine H3 Receptors: Dual-target ligands have been designed from 4-oxypiperidine ethers to act as histamine H3 receptor antagonists while also inhibiting cholinesterases, a strategy aimed at treating cognitive deficits in diseases like Alzheimer's.[12]

The ability of a single core scaffold to be decorated in ways that confer high affinity and selectivity for such a diverse range of CNS targets is remarkable. It underscores the concept of "privileged structures" in medicinal chemistry. The future of drug discovery for complex neurological and psychiatric disorders likely lies in the development of multi-target-directed ligands or compounds with finely-tuned selectivity profiles. The 4-phenoxypiperidine scaffold, with its proven track record and well-understood SAR, remains an exceptionally valuable starting point for these future endeavors. Continued exploration of its chemical space will undoubtedly yield novel chemical probes to better understand CNS function and new therapeutic agents to treat its disorders.

References

-

Peviani, M., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects . Source: MDPI, URL: [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . Source: Wiley Online Library, URL: [Link]

-

Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine - PrepChem.com . Source: PrepChem.com, URL: [Link]

-

Ornstein, P. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist . Source: PubMed, URL: [Link]

-

Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5) . Source: ResearchGate, URL: [Link]

-

Chakrabarti, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues . Source: PubMed, URL: [Link]

-

Saeedi, S., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant . Source: ChemRxiv, URL: [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . Source: PubMed Central, URL: [Link]

-

Piperidine Synthesis . Source: DTIC, URL: [Link]

-

Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . Source: PubMed, URL: [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4 . Source: YouTube, URL: [Link]

-

Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases . Source: PubMed Central, URL: [Link]

-

Paudel, P., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors . Source: PubMed Central, URL: [Link]

-

Wang, C., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands . Source: PubMed, URL: [Link]

- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist . Source: PubMed, URL: [Link]

- US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT.

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters . Source: PubMed, URL: [Link]

-

Wang, C., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands . Source: PubMed Central, URL: [Link]

-

Paudel, P., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors . Source: Biomolecules & Therapeutics, URL: [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . Source: ResearchGate, URL: [Link]

-

Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . Source: PubMed Central, URL: [Link]

-

Making Piperidine to piss off my FBI Agent . Source: YouTube, URL: [Link]

-

Di-Filippo, M. C., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter . Source: PubMed, URL: [Link]

-

Tatarczyńska, E., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain . Source: PubMed, URL: [Link]

-

Norepinephrine transporter - Wikipedia . Source: Wikipedia, URL: [Link]

-

D'Souza, D., & Sharma, D. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid . Source: PubMed, URL: [Link]

-

Smith, C. C., et al. (1998). Norepinephrine transporter mRNA is elevated in the locus coeruleus following short- and long-term desipramine treatment . Source: PubMed, URL: [Link]

-

Klimek, V., et al. (1997). Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression . Source: PubMed Central, URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. d-nb.info [d-nb.info]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 8. Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Phenoxy Piperidine Scaffold: A Technical Guide to Key Biological Targets in Drug Discovery

Introduction: The Versatility of the Phenoxy Piperidine Moiety

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a highly privileged structure for interacting with biological macromolecules.[2] When combined with a phenoxy group, the resulting phenoxy piperidine scaffold offers a unique combination of lipophilicity, hydrogen bonding capabilities, and structural rigidity, enabling potent and selective interactions with a diverse range of biological targets.[2] This technical guide provides an in-depth exploration of the key biological targets of phenoxy piperidine derivatives, offering insights into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize their interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery efforts.

Opioid Receptors: Modulating Pain and Beyond

Phenoxy piperidine derivatives have emerged as significant modulators of various opioid receptors, a family of G-protein coupled receptors (GPCRs) crucial for pain perception and other physiological processes.[3][4]

Nociceptin/Orphanin FQ Peptide (NOP) Receptor (ORL1)

The Opioid Receptor-Like 1 (ORL1) receptor, also known as the NOP receptor, is a key target for a series of 3-phenoxypropyl piperidine analogues that act as novel agonists.[4][5]

Mechanism of Action & Signaling Pathway: The ORL1 receptor is primarily coupled to Gi/o proteins.[6] Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] It also modulates ion channels, activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.[6]

Caption: Mu-Opioid Receptor Signaling Pathway.

Quantitative Data: Mu-Opioid Receptor Ligands

| Compound Class | Receptor | Assay Type | Ki (nM) | Reference |

| Phenylpiperidines (e.g., Fentanyl) | Mu (MOR) | Radioligand Binding | Varies (High Affinity) | [7] |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Mu (MOR) | Radioligand Binding | 0.88 - 508 | [3] |

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a general method for determining the binding affinity of unlabeled phenoxy piperidine derivatives to opioid receptors using a competitive binding assay. [8][9] Materials:

-

Cell membranes expressing the target opioid receptor (e.g., MOR).

-

Radioligand with known affinity for the target receptor (e.g., [³H]DAMGO for MOR).

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). [9]* Unlabeled phenoxy piperidine test compounds.

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., naloxone).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). [9]* Filtration apparatus (harvester).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a crude membrane fraction by centrifugation. [9]2. Assay Setup: In a 96-well plate, add the following to each well in binding buffer:

-

Cell membrane preparation (e.g., 150 µL). [9] * Serial dilutions of the unlabeled phenoxy piperidine test compound or vehicle (50 µL). [9] * Radioligand at a fixed concentration (typically at or below its Kd value) (50 µL). [9] * For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of an unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [9]4. Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. [9]5. Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]

-

Neurokinin-1 (NK1) Receptor: Targeting Emesis and Mood Disorders

Phenoxy piperidine derivatives are also prominent as antagonists of the Neurokinin-1 (NK1) receptor, a target for antiemetic and potentially antidepressant and anxiolytic drugs. [10] Mechanism of Action & Signaling Pathway: The NK1 receptor is the primary receptor for the neuropeptide Substance P. It is a Gq/11-coupled GPCR. [2]Activation of the NK1 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). [10]IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). [10]These signaling events lead to neuronal excitation and the transmission of signals involved in emesis and pain. [2]Phenoxy piperidine antagonists competitively block the binding of Substance P, thereby inhibiting this signaling cascade. [11]

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.

Quantitative Data: NK1 Receptor Antagonists

| Compound | Receptor | Assay Type | IC50 (nM) | Reference |

| L-161,664 (diacylpiperazine) | Human NK1 | Radioligand Binding ([¹²⁵I]-Substance P) | 43 ± 21 | [11] |

| N-heteroarylpiperidine ethers | Human NK1 | In vitro potency | Varies | [10] |

Experimental Protocol: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled receptors like NK1. [12][13] Materials:

-

HEK293 cells stably expressing the human NK1 receptor.

-

96-well or 384-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [14]* Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Substance P (agonist).

-

Phenoxy piperidine test compounds (antagonists).

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR). [13] Procedure:

-

Cell Plating: Seed NK1-expressing HEK293 cells onto black-walled plates and culture overnight. [12]2. Dye Loading:

-

Remove the culture medium.

-

Add assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and incubate (e.g., 30-60 minutes at 37°C) to allow the cells to take up the dye. [13] * Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the cell plate in the fluorescence reader.

-

For antagonist screening, add the phenoxy piperidine test compounds to the wells and incubate for a specific period.

-

Establish a baseline fluorescence reading.

-

Inject the agonist (Substance P) into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the increase in intracellular calcium.

-

For agonists, plot the peak fluorescence response against the log of the agonist concentration to determine the EC50.

-

For antagonists, plot the response in the presence of a fixed agonist concentration against the log of the antagonist concentration to determine the IC50.

-

C-C Chemokine Receptor Type 5 (CCR5): An Anti-HIV Target

The phenoxy piperidine scaffold is a key component in the development of antagonists for the CCR5 receptor, a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host immune cells.

Mechanism of Action & Signaling Pathway: CCR5 is a chemokine receptor expressed on T-cells and macrophages. [15]It is a Gi/o-coupled GPCR that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates signaling cascades that lead to immune cell chemotaxis. [16]HIV-1 utilizes CCR5 as a co-receptor; the viral envelope protein gp120 binds to the CD4 receptor on the host cell, which induces a conformational change allowing it to then bind to CCR5. This interaction facilitates the fusion of the viral and host cell membranes, allowing the virus to enter the cell. Phenoxy piperidine-containing CCR5 antagonists are allosteric inhibitors that bind to a pocket on the receptor, inducing a conformational change that prevents its interaction with HIV-1 gp120, thus blocking viral entry.

Caption: Mechanism of CCR5 Antagonists in HIV Entry Inhibition.

Quantitative Data: CCR5 Antagonists

| Compound Class | Receptor | Assay Type | Potency | Reference |

| Piperidine/Piperazine-based | CCR5 | HIV-1 Entry/Replication | Potent Inhibitors |

Experimental Protocol: Chemokine Binding Inhibition Assay

This flow cytometry-based assay can be used to identify compounds that disrupt the binding of a chemokine to its receptor.

Materials:

-

Cells endogenously expressing CCR5 (e.g., specific T-cell lines).

-

Fluorescently labeled CCR5 ligand (e.g., fluorescently tagged RANTES).

-

Phenoxy piperidine test compounds.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest and wash the CCR5-expressing cells, then resuspend in assay buffer.

-

Compound Incubation: In a multi-well plate, pre-incubate the cells with serial dilutions of the phenoxy piperidine test compounds.

-

Labeled Ligand Addition: Add a fixed, sub-saturating concentration of the fluorescently labeled chemokine to each well.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in each well.

-

Data Analysis:

-

The MFI is proportional to the amount of labeled chemokine bound to the cells.

-

A decrease in MFI in the presence of a test compound indicates inhibition of chemokine binding.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Vesicular Monoamine Transporter 2 (VMAT2): Regulating Neurotransmitter Storage

Phenoxy piperidine derivatives have been investigated as potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), a protein crucial for loading monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. [17] Mechanism of Action & Cellular Function: VMAT2 is an integral membrane protein that uses the proton gradient across the vesicle membrane to sequester monoamines from the cytoplasm into vesicles for storage and subsequent release. [12]By inhibiting VMAT2, phenoxy piperidine derivatives prevent the loading of neurotransmitters into vesicles. This leads to a depletion of vesicular stores and a reduction in the amount of neurotransmitter released into the synapse. [12]This mechanism is of interest for treating conditions like hyperkinetic movement disorders and has implications for modulating the effects of psychostimulants. [17]

Caption: VMAT2 Function and Inhibition Workflow.

Quantitative Data: VMAT2 Inhibitors

| Compound Class | Target | Assay Type | Ki (µM) | Reference |

| Fluoroethoxy-1,4-diphenethylpiperidine/piperazine | VMAT2 | [³H]Dopamine Uptake | 0.014 - 0.073 | [17] |

Experimental Protocol: Dopamine Uptake Assay in Synaptosomes

This protocol measures the ability of compounds to inhibit the uptake of radiolabeled dopamine into synaptosomes, which contain VMAT2. [18][19] Materials:

-

Mouse brain tissue (e.g., striatum).

-

Homogenization buffer.

-

Krebs-Ringer HEPES buffer.

-

[³H]-Dopamine.

-

Phenoxy piperidine test compounds.

-

Cocaine (as a control for dopamine transporter, DAT, inhibition).

-

Scintillation vials, cocktail, and counter.

Procedure:

-

Synaptosome Preparation:

-

Dissect and homogenize mouse striatal tissue in ice-cold homogenization buffer. [20] * Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet). [19] * Resuspend the synaptosome pellet in assay buffer. [20]2. Uptake Experiment:

-

Aliquot the synaptosomal suspension into microcentrifuge tubes.

-

Pre-incubate the synaptosomes with various concentrations of the phenoxy piperidine test compound or vehicle.

-

Initiate the uptake by adding a fixed concentration of [³H]-dopamine. [19] * Incubate for a short period (e.g., 5 minutes) at 37°C with shaking. [19]3. Termination and Filtration:

-

Stop the reaction by adding ice-cold uptake buffer and rapidly filtering the mixture through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove free radiolabel.

-

-

Counting and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the amount of dopamine taken up and calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

-

Other Notable Targets

The versatility of the phenoxy piperidine scaffold extends to several other important biological targets.

Dopamine D4 Receptor

Certain 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives act as potent and selective antagonists of the dopamine D4 receptor. [1][21][22][23]This D2-like Gi/o-coupled receptor is implicated in various neuropsychiatric disorders, and selective antagonists are being investigated for conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. [1][22] Quantitative Data: Dopamine D4 Receptor Antagonists

| Compound Class | Target | Assay Type | Ki (nM) | Reference |

| 4,4-difluoro-3-(phenoxymethyl)piperidine | Dopamine D4 | Radioligand Binding | As low as 0.3 | [1][22] |

Sigma-1 Receptor

Phenoxyalkylpiperidines have been identified as high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. [15][16][24]These ligands can act as agonists, demonstrating anti-amnesic effects in preclinical models, highlighting their potential for treating cognitive deficits and neurodegenerative diseases. [15] Quantitative Data: Sigma-1 Receptor Ligands

| Compound Class | Target | Assay Type | Ki (nM) | Reference |